molecular formula C9H9ClF3NO2 B12276525 3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Cat. No.: B12276525
M. Wt: 255.62 g/mol
InChI Key: PGVLYBVVIMPTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate benzoic acid derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under controlled conditions.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
  • ®-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
  • 3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid

Uniqueness

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)benzoic acid;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H

InChI Key

PGVLYBVVIMPTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl

Origin of Product

United States

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